Ranitidine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

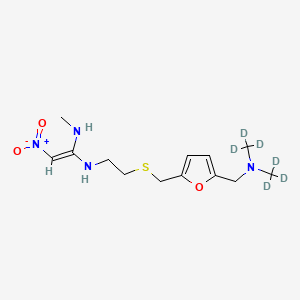

Ranitidine-d6 is used as an internal standard for the quantification of ranitidine by GC- or LC-MS . Ranitidine is a histamine H2 receptor antagonist .

Synthesis Analysis

The synthesis of Ranitidine-d6 is not explicitly mentioned in the search results .Molecular Structure Analysis

Ranitidine is transported by wild-type OCT1 with a K_m of 62.9 μM and a v_max of 1125 pmol/min/mg protein . The structural flexibility of ranitidine is steered by the network of diverse intramolecular hydrogen bonds . The structural properties of the opened and folded ranitidine conformations were investigated . The geometry of the ranitidine molecule is mainly determined by the hydrogen bonds .Chemical Reactions Analysis

Advanced oxidation processes (AOPs) can effectively degrade ranitidine . Ranitidine may yield the probable carcinogen, N-Nitrosodimethylamine (NDMA) .Physical And Chemical Properties Analysis

The physico-chemical properties and compatibilities of ranitidine with pharmaceutical excipients were evaluated . The solvent composition and temperature strongly affect the measured and calculated properties .Aplicaciones Científicas De Investigación

Pharmaceutics Research

Ranitidine-d6 has been used in pharmaceutics research to study the effect of different concentrations of sodium sulfobutyl ether-β-cyclodextrin (SBE-β-CD) on the absorption of ranitidine . The study found that increasing the concentration of SBE-β-CD caused the apparent permeability coefficient of ranitidine to decrease .

Treatment of Gastric Ulcer

Ranitidine Hydrochloride, which can be studied using Ranitidine-d6 as an internal standard, is widely used in the treatment of gastric ulcers . It is a histamine H2-receptor antagonist and is commonly prescribed for conditions such as active duodenal ulcers, gastric ulcers, Zollinger-Ellison syndrome, gastro oesophageal reflux disease, and erosive esophagitis .

Development of Gastro Retentive Drug Delivery Systems

Ranitidine Hydrochloride has been used in the development of gastro retentive floating microspheres . These systems are designed to remain in the stomach for a prolonged period of time, optimizing the oral controlled delivery of drugs .

Quantification of Ranitidine

Ranitidine-d6 is used as an internal standard for the quantification of ranitidine . This is typically done using Gas Chromatography or Liquid Chromatography Mass Spectrometry (GC-MS or LC-MS) .

Stability-Indicating Method Development

Ranitidine-d6 can be used in the development of stability-indicating methods . For example, a gradient reverse phase high-performance liquid chromatographic (HPLC) method was developed for the determination of Ranitidine in the presence of its impurities, forced degradation products, and placebo substances .

Study of Drug Absorption

The study of drug absorption is another application of Ranitidine-d6 . In one study, the permeability of ranitidine was investigated to examine the mechanism of permeability changes .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Ranitidine is a histamine-2 (H2) blocker, which decreases the amount of acid created by the stomach. In September 2019, the drug was recalled due to impurities N-nitrosodimethylamine (NDMA) by the Food and Drug Administration (FDA), European Medicines Agency (EMA), and Health Canada . The effects of the frequent OCT1 polymorphisms on ranitidine pharmacokinetics in humans remain to be analyzed .

Propiedades

IUPAC Name |

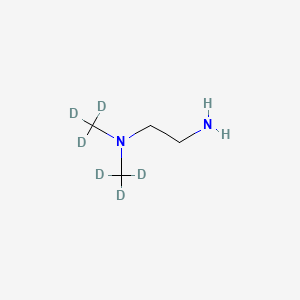

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXUWOKSQNHOCA-RUESZMOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ranitidine-d6 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)